An In-Depth Technical Guide to 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 89402-29-9)
An In-Depth Technical Guide to 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 89402-29-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. The document details its physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the construction of complex bioactive molecules. Emphasis is placed on the strategic utility of its unique substitution pattern, which allows for selective functionalization through various cross-coupling reactions. This guide serves as a critical resource for scientists engaged in the design and synthesis of novel chemical entities.
Introduction: A Versatile Trifluoromethylpyridine Building Block
2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, with the Chemical Abstracts Service (CAS) number 89402-29-9, is a halogenated pyridine derivative of significant interest in synthetic organic chemistry.[1][2][3] The strategic placement of a bromine atom, a fluorine atom, and a trifluoromethyl group on the pyridine ring imparts unique reactivity and physicochemical properties to the molecule. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] This makes 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine a highly valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][3][6][7]
The presence of multiple reactive sites, specifically the bromo and fluoro substituents, allows for selective and sequential chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, and amino moieties. This versatility has led to its use in the synthesis of a diverse array of complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 89402-29-9 | [1][2][3] |
| Molecular Formula | C₆H₂BrF₄N | [3] |
| Molecular Weight | 243.98 g/mol | |
| Appearance | Clear colorless to yellow liquid | [3] |
| Boiling Point | 88 °C | [8] |
| Density | 1.83 g/cm³ | [8] |
| Refractive Index | 1.4615-1.4665 @ 20°C | [3] |
| Solubility | Not miscible or difficult to mix with water. | [1] |
Synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
General Synthetic Approach: Electrophilic Bromination
A plausible and commonly employed method for the introduction of a bromine atom onto an activated pyridine ring is electrophilic bromination. The fluorine and trifluoromethyl groups are electron-withdrawing, which can influence the regioselectivity of the bromination.
Caption: General workflow for the synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine.
Illustrative Experimental Protocol (Adapted from similar transformations)
The following protocol is an illustrative example adapted from general procedures for the bromination of substituted pyridines and should be optimized for specific laboratory conditions.
Materials:
-
3-Fluoro-5-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS) or Liquid Bromine
-
Fuming Sulfuric Acid (Oleum) or Concentrated Sulfuric Acid
-
Dichloromethane or other suitable organic solvent
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of 3-fluoro-5-(trifluoromethyl)pyridine in concentrated sulfuric acid (or oleum) at 0 °C, slowly add N-bromosuccinimide or liquid bromine portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored by an appropriate technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford pure 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine.
Causality Behind Experimental Choices:
-
Sulfuric Acid/Oleum: The strong acidic medium is often necessary to activate the pyridine ring for electrophilic substitution and to protonate the ring nitrogen, influencing the regioselectivity.
-
NBS or Bromine: These are common and effective brominating agents for aromatic and heteroaromatic compounds.
-
Controlled Temperature: The initial low temperature during the addition of the brominating agent helps to control the exothermic reaction and prevent side reactions. Subsequent heating provides the necessary activation energy for the reaction to proceed to completion.
-
Aqueous Work-up and Neutralization: This step is crucial to quench the reaction, remove the strong acid, and allow for the extraction of the organic product.
Applications in Drug Discovery and Agrochemical Synthesis
The primary utility of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine can be readily coupled with a variety of boronic acids and their esters to introduce aryl and heteroaryl substituents.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
This reaction is fundamental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in many biologically active compounds. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, another crucial transformation in the synthesis of pharmaceuticals. 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine can be reacted with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable base to yield substituted aminopyridines. These products can be key intermediates in the synthesis of kinase inhibitors and other targeted therapies.
Application in the Synthesis of TRPA1 Inhibitors
The transient receptor potential ankyrin 1 (TRPA1) ion channel is a target for the development of novel analgesics for treating pain and respiratory diseases. Substituted trifluoromethylpyridines are key structural motifs in some TRPA1 inhibitors. While a direct synthesis of a marketed drug from 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is not explicitly detailed in the searched literature, its analogous structures are used in the synthesis of TRPA1 modulators.[9] The bromo- and trifluoromethyl-substituted pyridine core allows for the systematic exploration of the chemical space around this important scaffold.
Safety and Handling
As with any halogenated and trifluoromethyl-containing organic compound, proper safety precautions must be observed when handling 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine.
-
Hazard Statements: Based on data for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10] Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances. Keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]
It is imperative to consult the most current Safety Data Sheet (SDS) for this specific compound before use.
Conclusion
2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization, making it an important tool in the arsenal of medicinal and agrochemical chemists. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel and effective chemical entities.
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2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem. (URL: [Link])
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2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem. (URL: [Link])
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